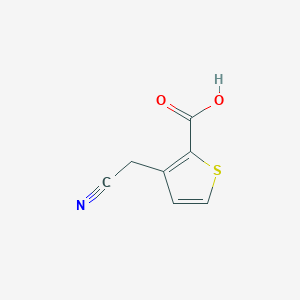

3-(Cyanomethyl)thiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyanomethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c8-3-1-5-2-4-11-6(5)7(9)10/h2,4H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANWJZXDOOIELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57279-46-6 | |

| Record name | 3-(cyanomethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 3 Cyanomethyl Thiophene 2 Carboxylic Acid

Direct Synthetic Strategies for the Formation of the 3-(Cyanomethyl) Substituent

These approaches focus on introducing the cyanomethyl group at the C-3 position of the thiophene-2-carboxylic acid core. This is a challenging transformation due to the directing effects of the existing carboxylate group.

Hurtley Reaction Approaches

The Hurtley reaction and its modern variants represent a potential, though not widely documented, pathway for the C-arylation of compounds with active methylene (B1212753) groups. Traditionally, this reaction involves the condensation of a phenolic compound with a malonic ester derivative. Adapting this methodology for the synthesis of 3-(cyanomethyl)thiophene-2-carboxylic acid would likely involve a nucleophilic substitution on a 3-halothiophene-2-carboxylic acid derivative with a cyanide source, such as an alkali metal cyanide.

While direct applications of the classical Hurtley reaction to this specific target are scarce in the literature, the underlying principle of nucleophilic substitution is a cornerstone of organic synthesis. A hypothetical pathway could involve the reaction of a suitably protected 3-bromo- or 3-chlorothiophene-2-carboxylate with a cyanide salt, potentially catalyzed by a transition metal complex to facilitate the C-C bond formation. The reactivity and potential side reactions, such as decarboxylation or reaction at other sites, would be significant challenges to overcome.

Cyanomethylation via Carboxylic Acid Dianions and Halogenated Acetonitriles

A more targeted approach involves the generation of a dianion from thiophene-2-carboxylic acid, which can then act as a nucleophile. Treating thiophene-2-carboxylic acid with a strong base, such as two equivalents of lithium diisopropylamide (LDA), can lead to deprotonation of both the carboxylic acid proton and a carbon atom on the thiophene (B33073) ring.

Upon treatment with LDA, thiophene-2-carboxylic acid is known to undergo double deprotonation to yield a dianion. While lithiation often occurs at the C-5 position, directing the deprotonation to the C-3 position would be essential for this strategy. This could potentially be achieved through the use of specific directing groups or by starting with a pre-functionalized substrate that favors C-3 metalation. Once the C-3 carbanion is formed, it can react with a halogenated acetonitrile (B52724), such as chloroacetonitrile (B46850) or bromoacetonitrile, via an SN2 reaction to introduce the cyanomethyl group. The final step would involve an acidic workup to protonate the carboxylate and yield the final product.

| Step | Reagent | Purpose |

| 1 | Strong Base (e.g., 2 eq. LDA) | Formation of a dianion by deprotonating the carboxylic acid and a ring carbon. |

| 2 | Halogenated Acetonitrile (e.g., ClCH₂CN) | Alkylation of the ring carbanion to introduce the cyanomethyl group. |

| 3 | Aqueous Acid (e.g., H₃O⁺) | Protonation of the carboxylate to yield the final carboxylic acid. |

Synthetic Pathways via Functional Group Interconversions on the Thiophene Ring

These strategies begin with a thiophene precursor that already contains the 3-cyanomethyl group and focus on converting another substituent at the C-2 position into the desired carboxylic acid.

Grignard Reagent-Mediated Carbonation

This classical and reliable method involves the conversion of an organohalide into a Grignard reagent, which is then reacted with carbon dioxide to form a carboxylate. libretexts.orgyoutube.com The key starting material for this synthesis would be a 2-halo-3-(cyanomethyl)thiophene, such as 2-bromo-3-(cyanomethyl)thiophene.

The process begins with the reaction of the 2-halothiophene derivative with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form the corresponding thienylmagnesium halide (a Grignard reagent). This organometallic intermediate is a potent nucleophile. Bubbling carbon dioxide gas through the solution or pouring the solution over dry ice (solid CO₂) results in the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂. youtube.comyoutube.com This forms a halomagnesium carboxylate salt, which upon hydrolysis with a strong aqueous acid, yields this compound. libretexts.org A significant advantage of this method is its applicability to a wide range of alkyl and aryl halides. libretexts.org

| Starting Material | Reagents | Intermediate | Product |

| 2-Bromo-3-(cyanomethyl)thiophene | 1. Mg, THF | 3-(Cyanomethyl)thiophen-2-ylmagnesium bromide | This compound |

| 2. CO₂ | |||

| 3. H₃O⁺ |

Palladium-Catalyzed Carbonylation Procedures

Palladium-catalyzed reactions offer a powerful alternative for converting aryl halides into carboxylic acids. beilstein-journals.org This method uses carbon monoxide (CO) as the carbonyl source and is often effective for substrates where Grignard reagent formation might be problematic. researchgate.net Starting again with 2-bromo-3-(cyanomethyl)thiophene, the reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, a base, and often an alcohol or water.

The catalytic cycle generally involves the oxidative addition of the 2-halothiophene to a Pd(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond. The resulting acyl-palladium complex then undergoes reaction with a nucleophile (like water or an alcohol) to release the carboxylic acid (or ester) and regenerate the Pd(0) catalyst. Recent advancements have shown that using a CO/CO₂-binary system can suppress the thermal decomposition of the active palladium species, allowing for highly efficient conversions with low catalyst loading. researchgate.netrsc.org

| Catalyst | Carbon Source | Key Conditions |

| Pd(OAc)₂ / Ligand | Carbon Monoxide (CO) | Base, Solvent (e.g., alcohol or water), Elevated pressure and temperature |

Oxidation Reactions for Carboxylic Acid Formation

If a thiophene precursor with an oxidizable functional group at the C-2 position is available, direct oxidation can be an efficient route to the carboxylic acid. wikipedia.org Suitable precursors include 3-(cyanomethyl)thiophene-2-carbaldehyde or 2-methyl-3-(cyanomethyl)thiophene.

The oxidation of an aldehyde to a carboxylic acid is a common transformation that can be achieved with a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Tollens' reagent). The oxidation of an alkyl group, such as a methyl group, attached to an aromatic ring typically requires stronger conditions, often involving heating with a strong oxidant like potassium permanganate in a basic solution. The reaction proceeds by converting the alkyl side-chain into a carboxylate salt, which is then protonated during an acidic workup to give the final carboxylic acid. semanticscholar.org

| Precursor | Oxidizing Agent |

| 3-(Cyanomethyl)thiophene-2-carbaldehyde | KMnO₄, H₂CrO₄, Ag₂O |

| 2-Methyl-3-(cyanomethyl)thiophene | Hot, alkaline KMnO₄ |

Introduction of the Cyanomethyl Moiety onto Thiophene Precursors

The installation of a cyanomethyl group onto a thiophene precursor is a pivotal step in constructing the target molecule. This can be achieved either by functionalizing an existing thiophene ring or by building the ring from precursors that already contain the cyanomethyl fragment. Methodologies include radical-mediated reactions, transition metal-catalyzed coupling processes where acetonitrile serves as the cyanomethyl source, and cyclization reactions that form the thiophene ring with the cyanomethyl group already in place.

Radical-mediated reactions offer a powerful, often metal-free, approach for C-H functionalization. The cyanomethyl radical (•CH₂CN) can be generated from various precursors and subsequently added to the thiophene ring. Visible-light photocatalysis has emerged as a mild and efficient way to initiate such radical processes.

The general mechanism involves the generation of a cyanomethyl radical from a suitable source, such as acetonitrile, through hydrogen atom abstraction by a photogenerated radical initiator. rsc.org For instance, a radical initiator like a t-butoxy radical can abstract a hydrogen atom from acetonitrile to produce the •CH₂CN radical. rsc.org This electrophilic radical can then attack the electron-rich thiophene ring, typically at the C2 or C5 position. However, with appropriate directing groups or substitution patterns on the thiophene precursor, addition at the C3 position can be favored. Following the radical addition, a subsequent oxidation step rearomatizes the thiophene ring, yielding the cyanomethylated product. While direct radical cyanomethylation of heterocycles is an area of ongoing research, the principles are well-established in similar radical functionalizations like difluoromethylation of thiophenes. nih.gov

Table 1: General Conditions for Photocatalytic Radical Cyanomethylation

| Parameter | Condition |

| Radical Source | Acetonitrile (CH₃CN) |

| Initiator | Peroxides (e.g., TBPB), Photoredox Catalyst |

| Light Source | Visible Light (e.g., Blue LEDs) |

| Solvent | Acetonitrile (serves as reagent and solvent) |

| Temperature | Room Temperature |

Transition metal-catalyzed cross-coupling reactions provide a versatile platform for forming C-C bonds. In this context, acetonitrile can be utilized as an inexpensive and readily available source for the cyanomethyl group. Both copper and palladium-based catalytic systems have been explored for such transformations.

Copper-catalyzed cyanomethylation often proceeds via a C-H activation pathway. researchgate.netnih.gov While acetonitrile has a high pKa, its C-H bond can be activated by a copper catalyst, allowing for its coupling with various electrophiles. nih.gov For a thiophene precursor, this could involve the direct coupling at a C-H bond, although regioselectivity can be a challenge.

Palladium-catalyzed cross-coupling reactions typically involve the reaction of an organohalide with a nucleophilic partner. A plausible route for the synthesis of a 3-(cyanomethyl)thiophene precursor involves the Suzuki-Miyaura coupling of a 3-halothiophene derivative (e.g., methyl 3-bromothiophene-2-carboxylate) with a cyanomethyl-containing coupling partner. nih.govsemanticscholar.org While direct coupling with acetonitrile is less common, its anion, generated in situ, could potentially serve as the nucleophile in related coupling chemistries. These reactions are highly dependent on the choice of ligand, base, and palladium precursor to achieve optimal yields.

Table 2: Representative Conditions for Metal-Catalyzed Coupling Reactions

| Parameter | Palladium-Catalyzed Cross-Coupling | Copper-Catalyzed C-H Functionalization |

| Thiophene Substrate | 3-Halothiophene derivative | Thiophene derivative |

| Cyanomethyl Source | Cyanomethylboronic ester or in situ generated nucleophile from CH₃CN | Acetonitrile (CH₃CN) |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0)/Pd(II) sources | CuI, Cu(OAc)₂, or other Cu(I)/Cu(II) salts |

| Ligand | Phosphine ligands (e.g., SPhos, PPh₃) | N,N-chelating ligands (e.g., TMEDA) |

| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, t-BuOK |

| Solvent | Toluene, Dioxane, DMF | Acetonitrile, DMSO |

An alternative strategy to post-functionalization of a pre-formed thiophene ring is to construct the ring from acyclic precursors where one of the components already contains the cyanomethyl group or its synthetic equivalent. Multicomponent reactions are particularly efficient for this purpose, as they allow for the rapid assembly of complex heterocyclic structures in a single step. nih.gov

The Gewald aminothiophene synthesis is a classic and highly versatile multicomponent reaction for preparing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgpharmaguideline.com The reaction involves the condensation of a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base. wikipedia.org To form an intermediate for this compound, one could envision a variation of the Gewald reaction. For example, using a starting material like ethyl 4-cyano-3-oxobutanoate with a sulfur source could theoretically lead to a thiophene ring bearing a cyanomethyl group at the 3-position and an ester at the 2-position, along with an amino group at the 2-position which would require subsequent removal (e.g., via diazotization). The flexibility of the Gewald reaction allows for the synthesis of a wide library of thiophenes by varying the starting components. derpharmachemica.comnih.gov

Table 3: Components for Gewald Synthesis of a Substituted Thiophene Intermediate

| Component | Role | Example |

| Carbonyl Compound | Forms C4 and C5 of the thiophene ring | Ketone or Aldehyde |

| α-Activated Nitrile | Forms C2, C3, and the C3-substituent | Ethyl cyanoacetate, Malononitrile |

| Sulfur Source | Provides the heteroatom for the ring | Elemental Sulfur (S₈) |

| Base/Catalyst | Promotes condensation | Morpholine, Triethylamine |

Chemical Reactivity and Derivatization of 3 Cyanomethyl Thiophene 2 Carboxylic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the C2 position of the thiophene (B33073) ring is a versatile handle for synthetic modifications, readily undergoing conversion to various derivatives or removal through decarboxylation.

The conversion of the carboxylic acid to more reactive intermediates, such as acid chlorides, is a common first step for the synthesis of esters and amides. beilstein-journals.org

Acid Chlorides: 3-(Cyanomethyl)thiophene-2-carboxylic acid can be converted to its corresponding acid chloride, 3-(cyanomethyl)thiophene-2-carbonyl chloride, using standard chlorinating agents. Thionyl chloride (SOCl₂) is frequently employed for this transformation, often in an inert solvent. beilstein-journals.org Other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) are also effective. googleapis.comgoogle.com The resulting acid chloride is a highly reactive electrophile, serving as a key building block for further derivatization. google.com

Esters: Ester derivatives are typically synthesized by reacting the 3-(cyanomethyl)thiophene-2-carbonyl chloride with an appropriate alcohol. This reaction, known as esterification, often requires a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. google.com Alternatively, direct esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic catalysis, although this method is an equilibrium process.

Amides: The synthesis of amides, such as 3-(cyanomethyl)thiophene-2-carboxamide, is readily achieved by the reaction of 3-(cyanomethyl)thiophene-2-carbonyl chloride with ammonia (B1221849) or a primary/secondary amine. beilstein-journals.org This acylation reaction is typically rapid and high-yielding. Direct conversion of the carboxylic acid to an amide is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group for nucleophilic attack by an amine. nih.govsemanticscholar.orgmdpi.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide, provides a direct route to 3-(cyanomethyl)thiophene. The ease of decarboxylation for thiophene-2-carboxylic acids can be influenced by the substituents on the ring. In some cases, harsh conditions are required. However, the presence of certain groups or reagents can facilitate the reaction. For instance, the decarboxylation of some substituted thiophenecarboxylic acids has been achieved as part of a bromination/decarboxylation sequence. beilstein-journals.org

The synthetic utility of this reaction lies in its ability to provide access to 2-unsubstituted thiophenes from readily available carboxylic acid precursors. Catalytic decarboxylative coupling reactions, where the carboxyl group is replaced by another functional group in a single step, represent a powerful modern synthetic strategy that has been applied to thiophene-2-carboxylic acid. wikipedia.org This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position, significantly expanding the synthetic potential of the starting material.

Reactivity Profile of the Cyanomethyl Moiety

The cyanomethyl group (-CH₂CN) is a versatile functional group that can undergo hydrolysis, reduction, or act as a carbon nucleophile after deprotonation. magtech.com.cn

The cyano group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Partial Hydrolysis to Amide: Mild acidic or basic conditions can be controlled to stop the reaction at the amide stage, yielding 3-(2-amino-2-oxoethyl)thiophene-2-carboxylic acid (also known as 3-(carbamoylmethyl)thiophene-2-carboxylic acid).

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating with strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), will drive the hydrolysis to completion, affording 3-(carboxymethyl)thiophene-2-carboxylic acid, a dicarboxylic acid derivative.

The cyano group is readily reduced to a primary amine functional group, providing a pathway to 3-(2-aminoethyl)thiophene-2-carboxylic acid. This transformation is a valuable tool for introducing a basic aminoethyl side chain. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen (H₂) gas at elevated pressure in the presence of a metal catalyst. studymind.co.uk Catalysts such as Raney Nickel, platinum (Pt), or palladium (Pd) are typically used. researchgate.net The use of ammonia is sometimes employed to suppress the formation of secondary amine byproducts. google.com

Chemical Reduction: Powerful hydride reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds via nucleophilic hydride attack on the nitrile carbon, and the resulting amine is obtained after an aqueous workup. libretexts.org

The methylene (B1212753) protons (–CH₂–) of the cyanomethyl group are acidic due to the electron-withdrawing nature of the adjacent cyano group (the pKa of acetonitrile (B52724) is approximately 31.3 in DMSO). nih.govresearchgate.netdicp.ac.cn Treatment with a strong base, such as an alkali metal amide (e.g., NaNH₂) or an organolithium reagent, can deprotonate this position to generate a resonance-stabilized carbanion, the cyanomethyl anion.

This anion is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. nih.govacs.org For this compound, the highly acidic carboxylic proton would be abstracted first. Therefore, to utilize the nucleophilicity of the cyanomethyl group, the carboxylic acid would typically need to be protected first (e.g., as an ester) or a stoichiometric amount of base would be used to deprotonate both sites.

Once generated, the cyanomethyl anion can react with various electrophiles:

Alkylation: Reaction with alkyl halides (R-X) results in the formation of a new C-C bond, leading to α-substituted nitrile derivatives. acs.org

Addition to Carbonyls: The anion can add to the carbonyl carbon of aldehydes and ketones, forming β-hydroxynitriles after a proton source is added.

This reactivity provides a powerful method for extending the carbon chain at the C3 position of the thiophene ring, enabling the synthesis of more complex molecular architectures. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring System

The electronic nature of the thiophene ring, influenced by the sulfur heteroatom, makes it susceptible to electrophilic substitution. However, the presence of the deactivating carboxylic acid and cyanomethyl groups modulates this reactivity, directing incoming electrophiles to specific positions and often requiring more forcing conditions than unsubstituted thiophene. Conversely, the acidity of the ring protons is enhanced, facilitating metalation and subsequent reaction with electrophiles.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org The reaction utilizes a directed metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to an adjacent position. harvard.edu In the case of this compound, the carboxylic acid group can serve as a potent DMG.

Upon treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the acidic proton of the carboxylic acid is first removed. A second equivalent of base can then deprotonate the most acidic C-H bond on the thiophene ring. For thiophenes substituted at the 2- and 3-positions, the C5 position is the most electron-rich and sterically accessible site for metalation. acs.orguwindsor.ca The resulting dilithiated species is a versatile intermediate that can react with a wide range of electrophiles exclusively at the C5 position, yielding 5-substituted derivatives. This process allows for precise control over the regiochemistry of substitution, which might be difficult to achieve through classical electrophilic substitution methods.

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | 2.2 eq. n-BuLi or LDA, THF, -78 °C | 5-Lithio-3-(cyanomethyl)thiophene-2-carboxylate | Formation of the dilithiated intermediate via deprotonation of the carboxylic acid and the C5 position of the thiophene ring. |

| 2 | 5-Lithio-3-(cyanomethyl)thiophene-2-carboxylate | Electrophile (E+), e.g., I₂, (CH₃)₃SiCl, DMF | 5-Substituted-3-(cyanomethyl)thiophene-2-carboxylic acid | Quenching the lithiated intermediate with an electrophile introduces a new substituent at the C5 position. |

Electrophilic halogenation of the thiophene ring is a common transformation used to introduce synthetic handles for further derivatization. For this compound, both the carboxyl and cyanomethyl groups are deactivating and direct incoming electrophiles to the C5 position. Halogenation with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid would be expected to yield the 5-halo derivative regioselectively. beilstein-journals.orgnih.gov

These halogenated thiophenes are valuable precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govmdpi.com This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C5 position, significantly expanding the molecular diversity of accessible derivatives. While carboxylic acids can sometimes interfere with Suzuki couplings, conditions can often be optimized, or the acid can be protected as an ester prior to the reaction. nih.govreddit.com

| Step | Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | N-Bromosuccinimide (NBS), Acetic Acid | 5-Bromo-3-(cyanomethyl)thiophene-2-carboxylic acid | Electrophilic Halogenation |

| 2 | 5-Bromo-3-(cyanomethyl)thiophene-2-carboxylic acid | Arylboronic acid (Ar-B(OH)₂), Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 5-Aryl-3-(cyanomethyl)thiophene-2-carboxylic acid | Suzuki-Miyaura Cross-Coupling |

Annulation and Heterocyclic Ring-Forming Reactions

The functional groups of this compound serve as versatile starting points for the construction of fused heterocyclic ring systems, leading to the synthesis of thieno-fused pyridines, pyrimidines, or other complex scaffolds. pitt.edu Annulation reactions, which involve the formation of a new ring onto an existing one, can be designed by leveraging the reactivity of both the cyanomethyl and carboxylic acid moieties.

For instance, the cyanomethyl group is a key precursor in various cyclization strategies. In reactions analogous to those seen in benzene (B151609) systems, the nitrile and an adjacent group can participate in base-promoted annulations to form fused nitrogen-containing rings like isoquinolones. researchgate.net The nitrile can also be reduced to an aminomethyl group, which can then undergo intramolecular condensation with a derivative of the C2-carboxylic acid (e.g., an ester or acid chloride) to form a fused lactam.

Furthermore, transition metal-catalyzed C-H activation and annulation reactions offer modern and efficient routes to fused systems. Iridium-catalyzed annulation of thiophenes with carboxylic acids has been shown to produce thiophene-fused coumarin-type frameworks, suggesting a potential pathway for intramolecular cyclization or intermolecular reaction if a suitable partner is available. researchgate.net Such strategies highlight the potential of this compound as a building block for novel polycyclic heteroaromatic compounds. researchgate.net The development of these annulation reactions is a key area for creating structurally complex and potentially biologically active molecules. chim.itderpharmachemica.com

Computational and Theoretical Investigations of 3 Cyanomethyl Thiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and electronic structure of organic compounds. mdpi.com For derivatives of thiophene-2-carboxylic acid, DFT calculations, often using basis sets like 6-31G* or 6-311G(d,p), are employed to determine optimized structural parameters and various electronic properties. mdpi.comnih.gov

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.net

Studies on related thiophene (B33073) derivatives show that the isodensity of these frontier orbitals is often located on the thiophene ring and any attached aromatic systems. nih.gov Furthermore, the molecular electrostatic potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov This analysis helps in understanding how the molecule interacts with other reagents. researchgate.net

Table 1: Representative Electronic Properties of Thiophene Derivatives from DFT Studies

This table presents typical calculated values for related thiophene compounds to illustrate the data obtained through DFT analysis. The exact values for 3-(Cyanomethyl)thiophene-2-carboxylic acid would require specific calculation.

| Property | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap; indicates chemical reactivity and stability. | 3.8 to 5.1 |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.0 |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 1.5 to 2.5 |

Mechanistic Elucidation of Reaction Pathways and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of thiophene carboxylic acids. One fundamental reaction is the direct carboxylation of a thiophene ring with carbon dioxide (CO₂). mdpi.com DFT studies can map the entire reaction pathway, identifying intermediate structures and transition states.

For the direct carboxylation of thiophene, a proposed mechanism involves two key steps:

C-H Bond Activation : A base, such as cesium carbonate, abstracts a proton from the thiophene ring. This deprotonation is often the rate-limiting step. mdpi.com Calculations show that in the transition state for this step, the C-H bond is significantly elongated while a new O-H bond forms with the base. mdpi.com For the carboxylation of unsubstituted thiophene, the activation barrier for this step has been calculated to be approximately 11.9 kcal/mol. mdpi.com

CO₂ Insertion : The resulting thiophene carbanion acts as a nucleophile and attacks the electrophilic carbon atom of the CO₂ molecule. This step leads to the formation of the thiophene-2-carboxylate product and typically has a lower activation energy barrier than the initial C-H activation. mdpi.com

By modeling these pathways, chemists can understand the feasibility of a reaction, optimize conditions, and predict the regioselectivity of the substitution on the thiophene ring.

Advanced Quantum Chemical Calculations for Aromaticity and Stability

The stability of this compound is intrinsically linked to the aromaticity of its thiophene ring. Quantum chemical calculations provide quantitative measures of aromaticity and stability. The HOMO-LUMO energy gap (ΔE), as determined by DFT, is a primary indicator of molecular stability. researchgate.net A large ΔE suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Other quantum chemical descriptors are also used to analyze stability:

Chemical Hardness (η) : Defined as half of the HOMO-LUMO gap, it measures the resistance of a molecule to change its electron distribution. Molecules with higher hardness are generally more stable. researchgate.net

Chemical Potential (μ) : Related to the electronegativity of the molecule.

Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons. researchgate.net

Conformational Analysis and Intermolecular Interactions through Molecular Modeling

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical properties and behavior in the solid state. Molecular modeling techniques are used to explore these aspects in detail.

Conformational Analysis : The molecule's flexibility primarily arises from the rotation around the single bonds connecting the cyanomethyl and carboxylic acid groups to the thiophene ring. Theoretical studies on similar thiophene-2-carboxylic acids have identified different stable conformers. nih.govresearchgate.net The relative energies of these conformers are determined by factors such as potential internal hydrogen bonding between the carboxylic acid proton and the sulfur atom of the thiophene ring. nih.gov This interaction can significantly polarize the carboxylic acid group and influence its reactivity. nih.gov

Intermolecular Interactions : In the solid state, molecules of this compound are expected to form dimers or larger aggregates through intermolecular hydrogen bonds. Computational studies on related structures, like 3-thiophene acetic acid, have shown the importance of O-H⋯O hydrogen bonds between carboxylic acid groups, which are a common feature in the crystal packing of carboxylic acids. nih.gov Other potential non-covalent interactions that stabilize the crystal lattice include C-H⋯O and C-H⋯S interactions. nih.gov These weak interactions can be studied using tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis, which help to visualize and quantify the strength of intermolecular contacts. nih.gov Understanding these interactions is key to predicting crystal structures and physical properties like melting point and solubility. nih.gov

In Vitro Biological Activity and Medicinal Chemistry Significance

Exploration of the Thiophene (B33073) Scaffold in Drug Discovery

The thiophene ring system is a prominent heterocyclic scaffold in the field of medicinal chemistry, recognized for its significant and diverse biological properties. nih.gov As a five-membered aromatic ring containing a sulfur atom, thiophene is considered a "privileged" pharmacophore, a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to its incorporation into a wide array of therapeutic agents. Analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that the thiophene moiety is a key component in numerous pharmacological classes, with 26 approved drugs containing this ring system. nih.govrsc.org

The utility of the thiophene scaffold stems from its unique physicochemical properties. The presence of the sulfur atom influences the molecule's electronic distribution, geometry, and reactivity. mdpi.com Thiophenes are known for their electron-rich nature and their ability to act as bioisosteres of other aromatic rings like benzene (B151609), which allows them to interact effectively with various biological targets, including enzymes and receptors. nih.gov This bioisosteric resemblance to natural compounds contributes to their broad pharmacological actions. benthamdirect.comresearchgate.net Consequently, thiophene derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic agents, highlighting the scaffold's crucial role in modern drug discovery and development. nih.govrsc.org

In Vitro Evaluation of 3-(Cyanomethyl)thiophene-2-carboxylic Acid Derivatives

Derivatives based on the thiophene-2-carboxylic acid scaffold, including those related to this compound, have been the subject of extensive in vitro evaluation to determine their potential as therapeutic agents. These studies have explored a range of biological activities, from combating microbial infections and cancer to modulating specific enzyme functions.

Thiophene derivatives have demonstrated notable potential as antimicrobial agents. Various studies have synthesized and tested novel compounds incorporating the thiophene ring against a spectrum of pathogenic bacteria and fungi.

For instance, certain novel thiophene derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One study found that a specific thiophene derivative was more potent than the standard drug gentamicin against Pseudomonas aeruginosa. nih.gov In another investigation, 3-amino thiophene-2-carboxamide derivatives exhibited higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Specifically, an amino thiophene-2-carboxamide compound containing a methoxy group showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov

The antifungal activity of these compounds is also significant. Several synthesized thiophene derivatives were found to be active against four different fungal species. nih.gov Research into new thiourea derivatives of 2-thiophene carboxylic acid has been driven by the increasing resistance to existing antifungal agents, particularly in infections like candidiasis. farmaciajournal.com Studies have established the Minimum Inhibitory Concentration (MIC) for these derivatives, with some compounds showing potent effects. farmaciajournal.comresearchgate.net The collective results suggest that skeletons possessing thiophene moieties are valuable leads for the development of new antimicrobial drugs. nih.gov

| Compound Class | Microorganism | Activity Measurement (MIC in μg/mL) | Reference |

|---|---|---|---|

| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | researchgate.net |

| 2-Thiophene carboxylic acid thioureides | Fungal strains | 31.25 - 62.5 | researchgate.net |

| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | researchgate.net |

| 2-Thiophene carboxylic acid thioureides | Multi-drug resistant Staphylococcus aureus | 125 - 500 | researchgate.net |

| N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Various microbial strains | Low MIC values reported | farmaciajournal.com |

The thiophene scaffold is a key feature in many compounds developed for their chemotherapeutic potential against various cancers. benthamdirect.com Derivatives of thiophene carboxamide, in particular, have emerged as promising anticancer agents. mdpi.com

In vitro studies have demonstrated the cytotoxic effects of these derivatives across a range of human cancer cell lines. For example, a series of synthesized thiophene derivatives showed significant antitumor activity against HepG2 (liver cancer) and SMMC-7721 (liver cancer) cell lines. nih.gov One compound from this series, TP 5, exhibited higher activity than the conventional chemotherapy drug paclitaxel in these cell lines. nih.gov Similarly, other thiophene carboxamide derivatives have displayed promising antiproliferative effects against MCF-7 (breast cancer), HT-29 (colon cancer), and A375 (melanoma) cell lines. mdpi.com

Further research has identified thiophene-based compounds that are effective against other cancer types. A thiophene-carboxamide derivative demonstrated significant activity against the Hep3B (hepatocellular carcinoma) cell line with a reported IC₅₀ value of 23 µg/mL. nih.gov Other studies have reported potent cytotoxic activity of thiophene derivatives against HCT-116 (colon cancer) and Caco-2 (colon cancer) cell lines. nih.gov The mechanism of action for some of these compounds involves inducing apoptosis (programmed cell death) through pathways such as caspase activation and mitochondrial depolarization. mdpi.com

| Compound Class/Derivative | Cancer Cell Line | Activity Measurement (IC₅₀) | Reference |

|---|---|---|---|

| Thiophene Carboxamide (MB-D2) | A375 (Melanoma) | Effective at 50, 75, 100 µM | mdpi.com |

| Thiophene Carboxamide (MB-D1, MB-D4) | MCF-7, HT-29, A375 | Effective at 50, 75, 100 µM | mdpi.com |

| Thiophene-Carboxamide (St.1) | Hep3B (Hepatocellular Carcinoma) | 23 µg/mL | nih.gov |

| Thiophene Derivative (TP 5) | HepG2, SMMC-7721 (Liver Cancer) | Higher activity than paclitaxel at 30.0 μg/mL | nih.gov |

| NSAID Thioester Derivatives | HepG2, MCF-7, HCT-116, Caco-2 | Potent broad-spectrum activity reported | nih.gov |

| Thiophene Derivative (Compound 5b) | MCF-7 (Breast Cancer) | 0.09 µM | researchgate.net |

| Thiophene Derivative (Compound 5c) | MCF-7 (Breast Cancer) | 2.22 µM | researchgate.net |

| Thiophene Derivative (Compound 5c) | HepG2 (Liver Cancer) | 0.72 µM | researchgate.net |

Derivatives of thiophene-2-carboxylic acid have been investigated as inhibitors of various enzymes and modulators of cellular receptors, which are key targets in treating numerous diseases.

One area of focus has been the inhibition of protein kinases. For example, a series of thiophene-3-carboxamide derivatives were identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a protein implicated in inflammatory diseases and cancer. nih.gov Another significant target is cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Certain thiocarboxylic acid ester-based scaffolds have been shown to selectively inhibit the COX-2 enzyme with IC₅₀ values in the sub-micromolar range. nih.gov Thiophene derivatives have also been designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity, with some compounds showing potent inhibitory activity. researchgate.net

In the context of viral diseases, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been discovered as a novel class of inhibitors for the HCV NS5B polymerase, an essential enzyme for the replication of the Hepatitis C virus. nih.gov

Beyond enzyme inhibition, thiophene derivatives can modulate G-protein coupled receptors (GPCRs). A series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives were optimized for agonist activity against GPR35, a receptor involved in inflammatory processes. nih.gov Additionally, 2-thioureidothiophene-3-carboxylates have been identified as a novel class of antagonists for the C-X-C chemokine receptor 2 (CXCR2), which plays a role in inflammation and cancer. One such compound inhibited CXCR2-mediated signaling with an IC₅₀ value of 1.1 µM. nih.gov

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For thiophene-based derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their biological activity.

In the development of thiophene-3-carboxamide derivatives as JNK inhibitors, comprehensive SAR studies were conducted to understand the structural requirements for potent inhibition. nih.gov These studies explored how different substituents on the thiophene ring and the carboxamide moiety affect the compound's ability to bind to the ATP-binding site and a secondary docking site on the kinase. nih.gov

Similarly, for 2-thioureidothiophene-3-carboxylates developed as CXCR2 antagonists, a scaffold-hopping strategy and subsequent SAR studies led to the identification of key structural features for activity. nih.gov The investigation into how different aryl groups and linker modifications impacted the inhibitory concentration (IC₅₀) allowed researchers to optimize the compound's potency against the CXCR2-mediated β-arrestin recruitment signal. nih.gov The presence and position of substituents on the phenyl rings attached to the thiophene core are often critical. For instance, in coumarin derivatives, which share some structural similarities in drug design, substituents at specific positions (C-3 and C-4) are considered vital for enhancing antibacterial activity. These principles of positional importance of functional groups are broadly applicable in the rational design of thiophene-based therapeutic agents.

Functional Biological Activity as Plant Activators and Agrochemicals

Beyond medicinal applications, thiophene derivatives, including those based on the thiophene-2-carboxylic acid structure, have beneficial applications in the agrochemical industry. nih.gov These compounds can function as pesticides or as plant activators that enhance a plant's natural defense mechanisms against pathogens.

Thiophenes produced naturally by plants, particularly in the Asteraceae family, often serve as a chemical defense against pathogens like fungi, bacteria, and nematodes. nih.gov This inherent biological activity has inspired the synthesis of thiophene derivatives for agricultural use. A patent for certain thiophene-2-carboxylic acid derivatives describes their utility for controlling the growth of unwanted plants, indicating their potential as herbicides. google.com

Furthermore, halogenated 2-thiophenecarboxylic acid derivatives have been developed as essential building blocks for a new family of 1,2,4-triazole insecticides. beilstein-journals.org The carboxylic acid functional group is a common and important feature in many agrochemicals, influencing their solubility and biological action. researchgate.net The development of synthetic plant activators, which stimulate the salicylic acid signaling pathway to boost plant immunity, is an active area of research. mdpi.com While specific studies on this compound as a plant activator are not detailed, the known herbicidal and insecticidal precursor activities of related thiophene carboxylic acids demonstrate their significant potential in crop protection. google.combeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyanomethyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Sonogashira coupling of methyl 3-halothiophene-2-carboxylates with terminal alkynes, followed by hydrolysis of the ester group to the carboxylic acid. For example, iodolactonization of 3-alkynylthiophene-2-carboxylic acids (e.g., 3-(phenylethynyl)thiophene-2-carboxylic acid) under NaHCO₃ and I₂ in MeCN yields fused heterocycles . Reaction optimization (e.g., temperature, stoichiometry) is critical: alkyne substituents (aryl vs. alkyl) affect chemoselectivity. Steric hindrance (e.g., tert-butyl groups) may require extended reaction times but can still achieve >70% yields .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and purity. For example, methyl ester intermediates (e.g., methyl 3-(3-nitro-phenylsulfamoyl)thiophene-2-carboxylate) show distinct aromatic proton shifts at δ 7.5–8.5 ppm . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects in derivatives like iodothienopyranones .

Q. What are the stability considerations for handling this compound?

- Methodology : The compound is stable under standard lab conditions but degrades in the presence of strong oxidizing agents (e.g., HNO₃, H₂O₂) due to thiophene ring reactivity. Storage in amber glass at 2–8°C under inert gas (N₂/Ar) is advised. Avoid exposure to bases/acids, which may hydrolyze the cyano group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene-2-carboxylic acid derivatives?

- Methodology : Perform structure-activity relationship (SAR) studies to isolate functional group contributions. For example, sulfamoyl and chlorophenyl substituents in analogs like 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid enhance β-lactamase inhibition compared to unsubstituted derivatives . Use molecular docking to compare binding affinities with biological targets (e.g., bacterial enzymes) .

Q. What strategies optimize regioselectivity in functionalizing the thiophene ring of this compound?

- Methodology : Electrophilic substitution at the 5-position is favored due to electron-withdrawing effects of the carboxylic acid and cyanomethyl groups. For iodocyclization, NaHCO₃ in MeCN promotes 6-endo-dig cyclization, yielding iodothienopyranones with >70% regioselectivity . Computational modeling (DFT) predicts transition states to guide reaction design .

Q. How do substituents on the thiophene ring influence electrochemical properties for materials science applications?

- Methodology : Introduce electron-donating/withdrawing groups (e.g., ethoxy, phenyl) to modulate conductivity. Cyclic voltammetry of 3-ethoxy-5-phenylthiophene-2-carboxylic acid shows redox peaks at −0.5 to +1.2 V (vs. Ag/AgCl), correlating with π-conjugation extension . Compare with 3-(cyanomethyl) derivatives to assess CN group effects on bandgap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.